molecular formula C6H17OSn B13787020 Triethyltin hydroxide CAS No. 994-32-1

Triethyltin hydroxide

Cat. No.: B13787020
CAS No.: 994-32-1
M. Wt: 223.91 g/mol
InChI Key: OLBXOAKEHMWSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyltin hydroxide is an organotin compound with the chemical formula C6H16OSn . It is a colorless to yellow liquid with a special smell and a relative density of 1.72 g/cm³ . This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.

Preparation Methods

Triethyltin hydroxide can be synthesized through several methods. One common method involves treating triethyltin chloride with a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction typically proceeds as follows:

(C2H5)3SnCl+KOH(C2H5)3SnOH+KCl(C_2H_5)_3SnCl + KOH \rightarrow (C_2H_5)_3SnOH + KCl (C2​H5​)3​SnCl+KOH→(C2​H5​)3​SnOH+KCl

This method involves the use of hydrochloric acid (HCl) followed by potassium hydroxide (KOH) to remove diethyltin oxide impurities .

Chemical Reactions Analysis

Triethyltin hydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triethyltin oxide.

    Reduction: It can be reduced to form triethyltin hydride.

    Substitution: It can undergo substitution reactions with halogens to form triethyltin halides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Triethyltin hydroxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of triethyltin hydroxide involves its interaction with cellular components, particularly in the nervous system. It is known to inhibit the uptake of gamma-aminobutyric acid (GABA) into synaptosomes, which can lead to neurotoxic effects . The molecular targets and pathways involved include the inhibition of GABA transporters and disruption of cellular ion homeostasis.

Comparison with Similar Compounds

Triethyltin hydroxide can be compared with other organotin compounds such as:

    Trimethyltin hydroxide: Similar in structure but with methyl groups instead of ethyl groups.

    Triphenyltin hydroxide: Contains phenyl groups instead of ethyl groups and is used as a fungicide.

    Tributyltin hydroxide: Contains butyl groups and is used as an antifouling agent.

This compound is unique due to its specific applications in neurotoxicity studies and its distinct chemical properties .

Properties

CAS No.

994-32-1

Molecular Formula

C6H17OSn

Molecular Weight

223.91 g/mol

InChI

InChI=1S/3C2H5.H2O.Sn/c3*1-2;;/h3*1H2,2H3;1H2;

InChI Key

OLBXOAKEHMWSOV-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)CC.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.